molecular formula C12H11BP B1588975 Diphenylphosphine borane CAS No. 41593-58-2

Diphenylphosphine borane

Cat. No.: B1588975
CAS No.: 41593-58-2
M. Wt: 197 g/mol
InChI Key: LRNNYBXLESRLOS-UHFFFAOYSA-N
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Description

Diphenylphosphine borane, also known as (diphenylphosphine)trihydroboron, is a chemical compound with the molecular formula (C6H5)2PH·BH3. This compound is notable for its applications in organic synthesis and catalysis. It is a white solid that is soluble in organic solvents and is used as a reagent in various chemical reactions .

Mechanism of Action

Target of Action

Diphenylphosphane boron, also known as Borane-diphenylphosphine complex, diphenylphosphine-borane, MFCD00274254, or DTXSID80455019, is a complex that primarily targets organic synthesis processes . It is used as a reagent in various chemical reactions, particularly in the synthesis of phosphine-borane complexes .

Mode of Action

The interaction of diphenylphosphane boron with its targets involves the formation of phosphine-borane complexes . These complexes are formed through a reaction involving solid sodium borohydride as the borane source . The resulting phosphine-borane complexes can be used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines .

Biochemical Pathways

Diphenylphosphane boron affects the biochemical pathways involved in the synthesis of phosphine-borane complexes . These complexes can be used in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology . Additionally, the compound has been shown to participate in various organic synthesis reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Reductions .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is used in .

Result of Action

The molecular and cellular effects of diphenylphosphane boron’s action primarily involve the formation of phosphine-borane complexes, which can be used in various organic synthesis reactions . These complexes can contribute to the synthesis of novel, biologically active phosphorus heterocycles .

Safety and Hazards

The Borane-diphenylphosphine complex is considered hazardous. It releases flammable gas when in contact with water . It should be handled under inert gas and protected from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this complex .

Future Directions

Phosphine-boranes, including Borane-diphenylphosphine complex, have been the subject of significant research since 2007 . New families of phosphorus-BH3 complexes have emerged as useful precursors of new structures in the asymmetric series . Future research may focus on the development of new synthetic routes and applications for these complexes .

Preparation Methods

The synthesis of borane-diphenylphosphine complex typically involves the reaction of diphenylphosphine with borane. One common method is the reaction of diphenylphosphine with borane-tetrahydrofuran complex (BH3·THF) in an inert atmosphere. The reaction is carried out at room temperature and yields the borane-diphenylphosphine complex as a white solid .

Industrial production methods for borane-diphenylphosphine complex are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Diphenylphosphine borane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Diphenylphosphine borane is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

The uniqueness of borane-diphenylphosphine complex lies in its specific applications in catalysis and its potential neuroprotective effects, which are not as prominent in other similar compounds .

Properties

InChI

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNYBXLESRLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455019
Record name Borane diphenylphosphine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41593-58-2
Record name Borane diphenylphosphine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane-diphenylphosphine complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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